

Application Note: Isopropanol as a Versatile Solvent for Recrystallization in Organic Chemistry

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Compound of Interest

Compound Name: *Isopropanol*

Cat. No.: *B130326*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.^[1] The process relies on the principle that the solubility of most solids increases with temperature.^[2] An ideal recrystallization solvent will dissolve a compound sparingly at room temperature but readily at the solvent's boiling point.^[3] **Isopropanol** (2-propanol) is a widely used solvent in organic chemistry that often meets these criteria, making it an excellent choice for the recrystallization of a variety of moderately polar organic compounds.^{[4][5]} It is a colorless, flammable liquid with a pungent odor, and it is miscible with water and many organic solvents.^{[4][6][7]} This application note provides a detailed overview of **isopropanol**'s properties as a recrystallization solvent, presents typical quantitative data, and offers step-by-step experimental protocols.

Properties of Isopropanol

Isopropanol's utility in recrystallization stems from its specific physicochemical properties:

- Polarity: As a polar protic solvent, **isopropanol** can dissolve a wide range of organic compounds, particularly those with polar functional groups capable of hydrogen bonding.^[8]^[9]

- **Boiling Point:** With a boiling point of approximately 83°C, **isopropanol** provides a significant temperature gradient for recrystallization without requiring excessively high temperatures that might decompose sensitive compounds.[\[4\]](#)
- **Volatility:** It is sufficiently volatile to be easily removed from the purified crystals during the drying phase.[\[3\]](#)
- **Miscibility:** Its complete miscibility with water allows for its use in mixed-solvent systems, which can be fine-tuned to achieve the ideal solubility profile for a specific compound.[\[4\]](#)[\[10\]](#)
- **Safety Profile:** While flammable, **isopropanol** is less toxic than many other organic solvents, such as methanol or chlorinated solvents.[\[4\]](#)

Data Presentation: Ideal Solubility Profile

A suitable candidate for recrystallization in **isopropanol** should exhibit a significant difference in solubility between cold and hot conditions. The table below summarizes the ideal quantitative profile for a compound amenable to this process.

Parameter	Value	Description
Solubility in Cold Isopropanol (0-25 °C)	Low (< 1 g / 100 mL)	Minimizes the loss of the desired compound in the mother liquor after crystallization, maximizing yield. [11]
Solubility in Hot Isopropanol (~82 °C)	High (> 10 g / 100 mL)	Allows the impure solid to be completely dissolved in a minimal amount of solvent, which is crucial for effective recovery. [1] [11]
Impurity Solubility	High in cold solvent or very low in hot solvent	Soluble impurities remain in the mother liquor upon cooling, while insoluble impurities can be removed via hot filtration. [1] [3]
Typical Purity Achieved	> 99%	Effective recrystallization can significantly remove impurities, leading to a product of high purity.
Typical Recovery Yield	70-95%	Yield is dependent on the solubility curve, but proper technique minimizes product loss. Some loss is unavoidable as the compound has some finite solubility even at low temperatures. [11]

Experimental Protocols

Protocol 1: Standard Recrystallization Using Isopropanol

This protocol outlines the standard procedure for purifying a solid organic compound using **isopropanol** as a single solvent.

Materials:

- Impure solid compound
- **Isopropanol** (reagent grade)
- Erlenmeyer flasks (2)
- Hot plate with stirring capability
- Magnetic stir bar
- Watch glass
- Büchner funnel and filter flask
- Filter paper
- Ice bath

Procedure:

- **Dissolution:** Place the impure solid in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of **isopropanol**, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.^[5]
- **Achieve Saturation:** Continue to add small portions of hot **isopropanol** until the solid just dissolves completely. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for a good recovery.^{[1][11]}
- **Hot Filtration (Optional):** If insoluble impurities are present (e.g., dust, sand), perform a hot gravity filtration. To do this, dilute the hot solution with a small amount of extra hot **isopropanol** to prevent premature crystallization. Filter the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask.
- **Crystallization:** Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature.^{[11][12]} Slow cooling promotes the formation of larger, purer crystals.

- **Maximize Yield:** Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product.[\[12\]](#)
- **Isolation of Crystals:** Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold **isopropanol** to seal it. [\[5\]](#)
- **Filtration and Washing:** Pour the crystallized mixture into the Büchner funnel and apply vacuum. Wash the collected crystals with a minimal amount of ice-cold **isopropanol** to rinse away any remaining soluble impurities.[\[5\]](#)[\[11\]](#) Using cold solvent prevents the desired product from redissolving.
- **Drying:** Allow the vacuum to pull air through the crystals for at least 15 minutes to help dry them.[\[5\]](#) For final drying, transfer the crystals to a watch glass and let them air dry or place them in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (**Isopropanol**/Water)

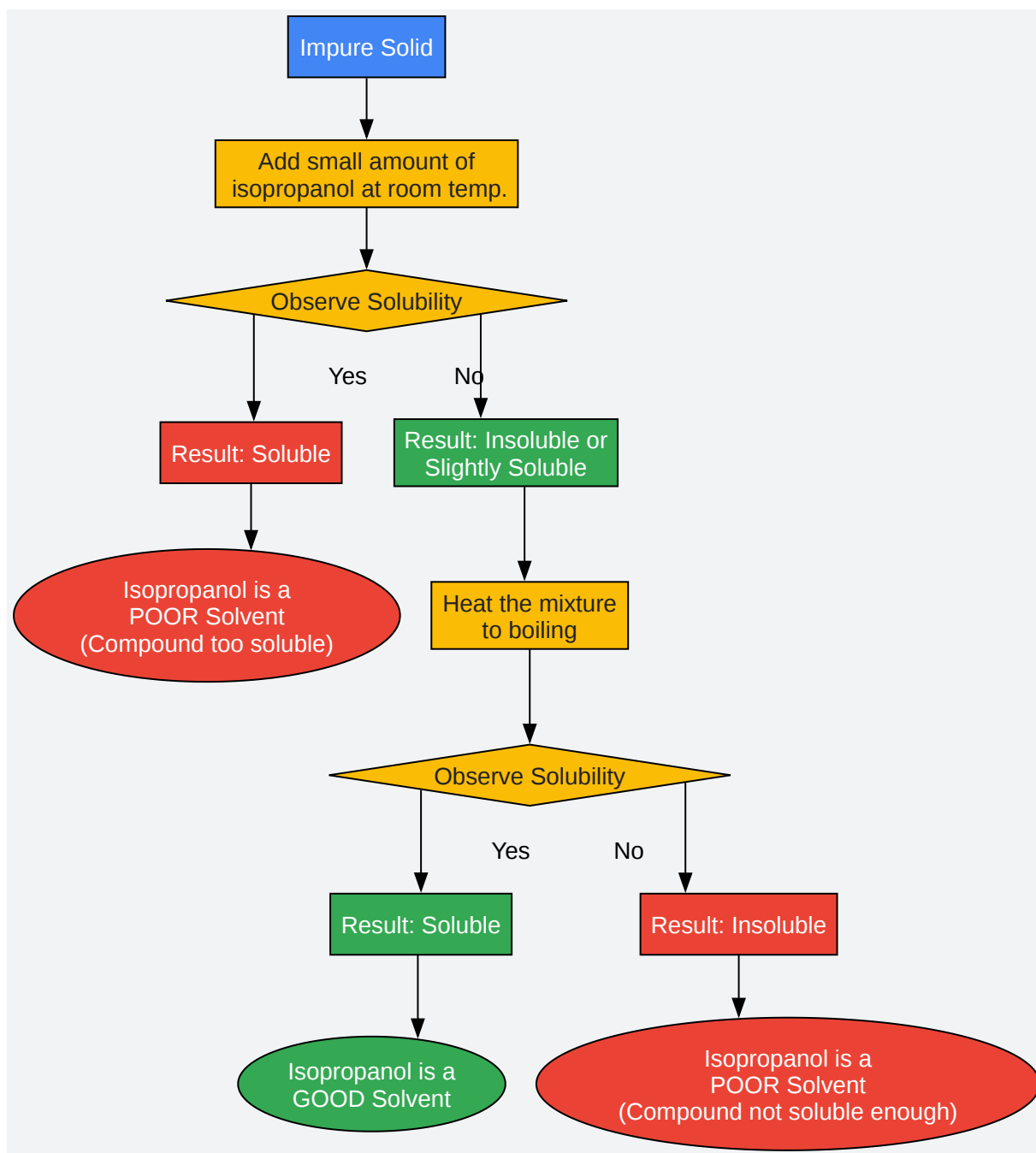
This method is useful when a compound is too soluble in pure **isopropanol** even at low temperatures. Water acts as an "anti-solvent."

Procedure:

- **Dissolution:** Dissolve the impure solid in the minimum amount of boiling **isopropanol** as described in Protocol 1.
- **Induce Crystallization:** While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the "cloud point").[\[10\]](#)[\[13\]](#) This indicates that the solution is saturated.
- **Re-dissolution:** Add a few drops of hot **isopropanol** until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.[\[13\]](#)
- **Cooling and Isolation:** Follow steps 4 through 8 from Protocol 1 for cooling, crystal isolation, washing, and drying. For the washing step, use a cold mixture of **isopropanol** and water with the same composition as the crystallization solvent.

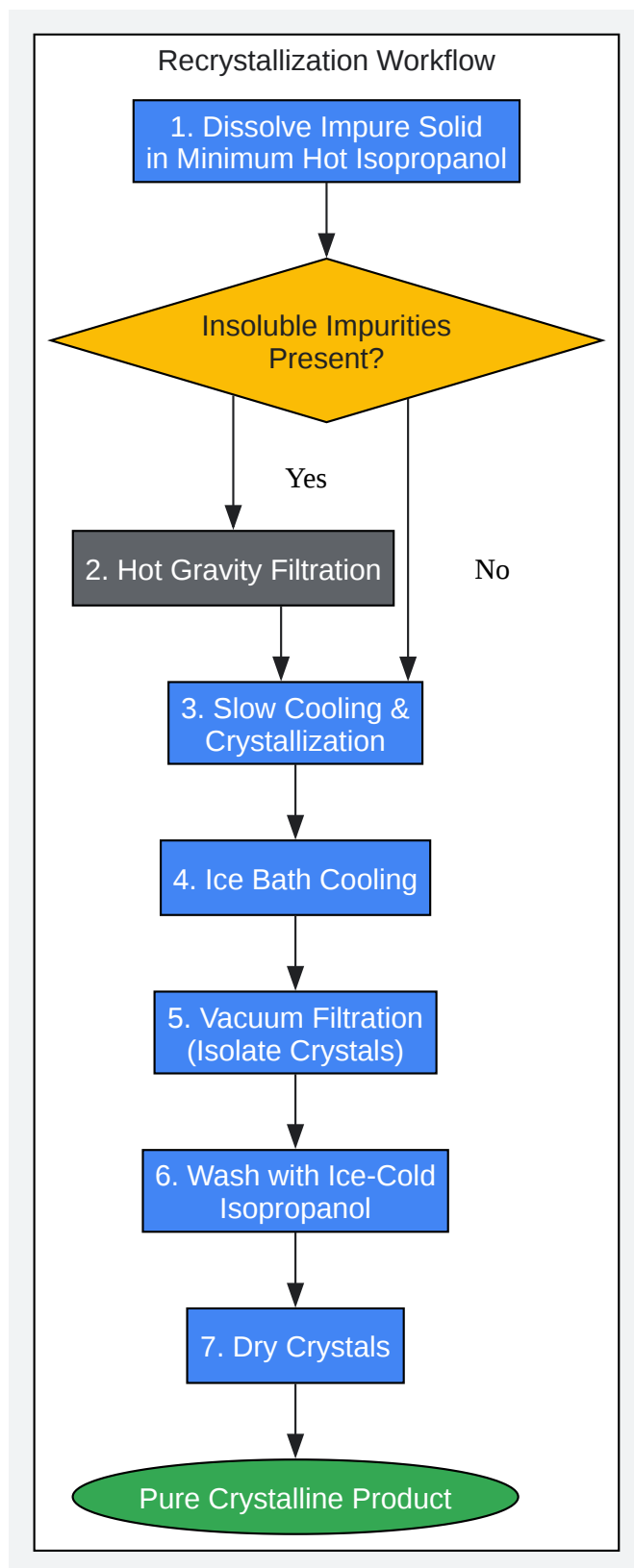
Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows associated with recrystallization.



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Caption: Logic for determining if **isopropanol** is a suitable recrystallization solvent.



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Caption: Step-by-step experimental workflow for purification by recrystallization.

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